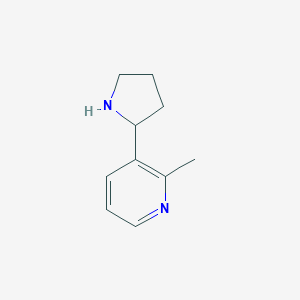

2-Methyl-3-(2-pyrrolidinyl)pyridine

Vue d'ensemble

Description

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is also known as 3-(2-Pyrrolidinyl)pyridine or Nicotine . It is a tobacco alkaloid and the major Nicotine metabolite in the brain . It appears to activate different nAChR subtypes, has a better pharmacokinetic profile, and produces less toxicity than Nicotine . It shows significant analgesic activity .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Methyl-3-(2-pyrrolidinyl)pyridine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . A specific example of a synthesis method involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Molecular Structure Analysis

The molecular formula of “2-Methyl-3-(2-pyrrolidinyl)pyridine” is C10H14N2 . It is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle . The molecule possesses an asymmetric carbon and so exists in two enantiomeric compounds .

Physical And Chemical Properties Analysis

“2-Methyl-3-(2-pyrrolidinyl)pyridine” has a molecular weight of 162.232 g/mol . It is a pale yellow to dark brown liquid with a slight, fishy odor when warm . It has a melting point of -79 °C and a boiling point of 247 °C .

Applications De Recherche Scientifique

Application 1: Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment

Summary of the Application

The study focuses on the recovery of alkaloids from tobacco waste for use as biological pesticides. This could reduce the use of traditional chemical pesticides and prevent pollution of farmland by the leaching of alkaloids from tobacco waste .

Methods of Application or Experimental Procedures

The researchers used thermal treatment as a potential technology to achieve the release and recovery of alkaloids from tobacco waste. They adopted purge/trap-GC/MS (gas chromatography mass spectrometry), PY-GC/MS (pyrolysis-gas chromatography mass spectrometry), and fixed-bed/ATD-GC/MS (auto-thermal desorption gas chromatography mass spectrometry) to detect the ingredients and concentration of nitrogen-containing compounds in tobacco waste and/or volatiles .

Safety And Hazards

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

The pyrrolidine ring, a key component of “2-Methyl-3-(2-pyrrolidinyl)pyridine”, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “2-Methyl-3-(2-pyrrolidinyl)pyridine” and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-pyrrolidinyl)pyridine | |

CAS RN |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

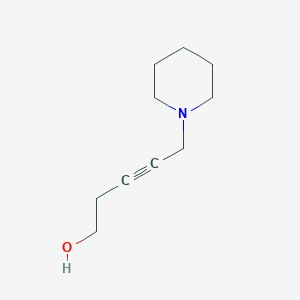

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)